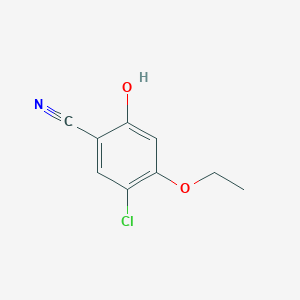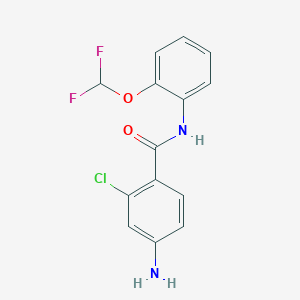![molecular formula C14H11ClFNO B12997735 7-Chloro-3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12997735.png)
7-Chloro-3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by a benzene ring fused to an oxazine ring, with a chlorine atom at the 7th position and a fluorophenyl group at the 3rd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorophenol with 4-fluorobenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and solvents that are easily recoverable and recyclable is also a key consideration in industrial processes.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives of the original compound.
Scientific Research Applications
7-Chloro-3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its effects on specific molecular targets.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4H-Benzo[d][1,3]oxazines: These compounds have a similar oxazine ring structure but differ in the position of substituents.
1,4-Oxazine: This compound is another member of the oxazine family but lacks the benzene ring fused to the oxazine ring.
Uniqueness
7-Chloro-3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorophenyl groups enhances its reactivity and potential biological activities compared to other oxazine derivatives.
Properties
Molecular Formula |
C14H11ClFNO |
|---|---|
Molecular Weight |
263.69 g/mol |
IUPAC Name |
7-chloro-3-(4-fluorophenyl)-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C14H11ClFNO/c15-10-3-6-12-14(7-10)18-8-13(17-12)9-1-4-11(16)5-2-9/h1-7,13,17H,8H2 |
InChI Key |
RTOIOEONNUSWJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(O1)C=C(C=C2)Cl)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


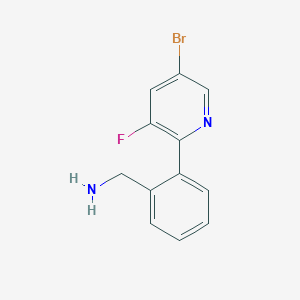
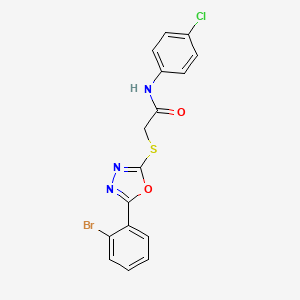
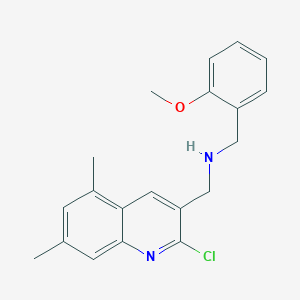

![Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B12997675.png)
![N-(2-(4-(tert-Butyl)phenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12997681.png)
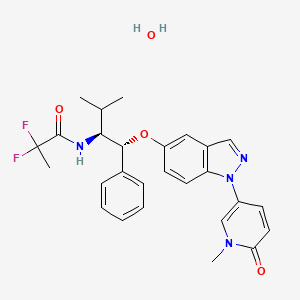


![3-[4-(Hydroxymethyl)phenyl]benzonitrile](/img/structure/B12997700.png)

![(4S)-3-[(2R)-2-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12997703.png)
